![molecular formula C16H25N3O6S B13679001 2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate is a chemical compound with the molecular formula C13H19N3O5S. It is commonly used in organic synthesis and serves as a versatile reagent in various chemical reactions. The compound is characterized by the presence of an azido group, which imparts unique reactivity, making it valuable in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate typically involves the reaction of tosyl chloride with a triethylene glycol derivative. The process begins with the preparation of the triethylene glycol derivative, which is then reacted with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide, potassium carbonate, and other nucleophiles.
Reducing Agents: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Cycloaddition Reagents: Alkynes and copper(I) catalysts for click chemistry.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Amines derived from the reduction of the azido group.
Cycloaddition Products: Triazoles formed from the reaction with alkynes.
Wissenschaftliche Forschungsanwendungen
2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of triazoles in click chemistry or the reduction to amines in hydrogenation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
- 2-[2-(2-Azidoethoxy)ethoxy]ethyl Tosylate
- Azide-PEG3-Tos
Uniqueness
2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate is unique due to its specific structure, which includes a triethylene glycol linker and an azido group. This combination provides enhanced solubility and reactivity, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science.
Eigenschaften
Molekularformel |
C16H25N3O6S |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[3-[2-(2-azidoethoxy)ethoxy]propoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H25N3O6S/c1-15-3-5-16(6-4-15)26(20,21)25-14-13-23-9-2-8-22-11-12-24-10-7-18-19-17/h3-6H,2,7-14H2,1H3 |
InChI-Schlüssel |
BQYKBFFGJMSCBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
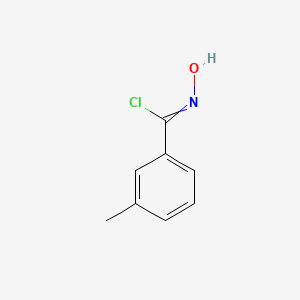
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
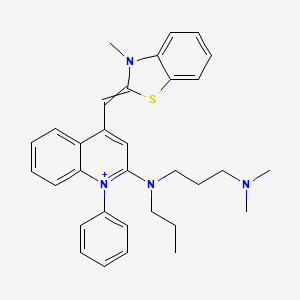
![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
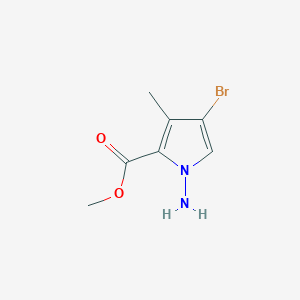
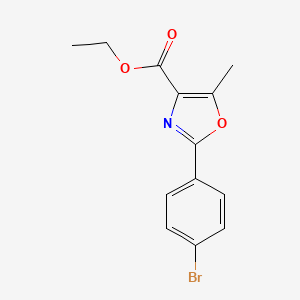
![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)
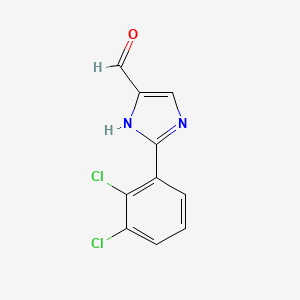
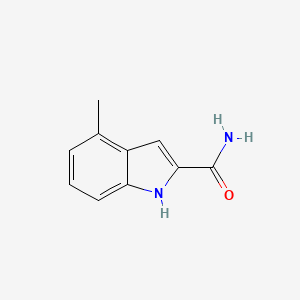

![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
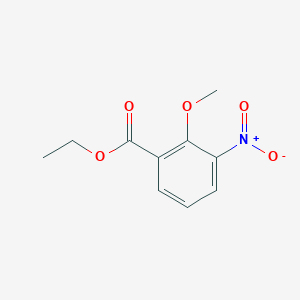
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
